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Compound of Interest

Compound Name: MS7972

Cat. No.: B1684589 Get Quote

For researchers and drug development professionals investigating the p53-CREB binding

protein (CBP) interaction, the small molecule MS7972 presents a tool for probing this critical

cellular pathway. This guide provides a comparative analysis of MS7972, focusing on its

specificity and performance based on available experimental data, to aid in its effective

application and the consideration of potential alternatives.

MS7972 is a small molecule designed to inhibit the interaction between the tumor suppressor

protein p53 and the bromodomain of the transcriptional coactivator CBP[1][2][3]. This

interaction, specifically involving the acetylated lysine 382 of p53, is a crucial step in the p53-

mediated transcriptional activation of target genes, such as the cell cycle inhibitor p21, in

response to DNA damage[1][4]. By blocking this association, MS7972 offers a mechanism to

modulate p53-dependent cellular processes.

Quantitative Performance of MS7972
The inhibitory activity of MS7972 has been characterized in biochemical assays. The primary

research describing its discovery demonstrated that MS7972 can almost completely block the

interaction between the CBP bromodomain and a p53-derived peptide at a concentration of 50

μM[2]. Subsequent studies have further quantified its binding affinity, reporting a dissociation

constant (Kd) of 19.6 μM for the CBP bromodomain[2].
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Compound Target Assay Type IC50 / Kd Reference

MS7972
CBP

Bromodomain

Fluorescence

Resonance

Energy Transfer

(FRET)

~50 μM

(complete

inhibition)

[2]

MS7972
CBP

Bromodomain
Not specified 19.6 μM (Kd) [2]

Experimental Protocols
The foundational experiments for identifying and characterizing MS7972 involved a target

structure-guided nuclear magnetic resonance (NMR) spectroscopy screening and a

subsequent fluorescence resonance energy transfer (FRET) assay to confirm the inhibitory

activity.

NMR-Based Screening
A focused chemical library was screened for binding to the CBP bromodomain using NMR

spectroscopy. This technique identifies compounds that interact with the target protein by

observing changes in the protein's NMR spectrum upon addition of the compound. This initial

screen identified MS7972 as a potential binder to the acetyl-lysine binding pocket of the CBP

bromodomain[1].

Fluorescence Resonance Energy Transfer (FRET) Assay
To quantify the inhibitory effect of MS7972 on the p53-CBP interaction, a FRET-based

competition assay was employed. This assay measures the proximity of two fluorescently

labeled molecules. In this case, a fluorescently tagged CBP bromodomain and a fluorescently

labeled peptide derived from p53 were used. When these two molecules interact, FRET occurs.

The addition of an inhibitor like MS7972 disrupts this interaction, leading to a decrease in the

FRET signal. The concentration of MS7972 required to inhibit this interaction by 50% (IC50) or

to achieve near-complete inhibition can then be determined[2].

Signaling Pathway and Experimental Workflow
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The interaction between p53 and CBP is a key regulatory node in the cellular stress response

pathway. The following diagram illustrates this pathway and the point of intervention for

MS7972.
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Caption: p53-CBP signaling pathway and the inhibitory action of MS7972.

The experimental workflow for the discovery and initial validation of MS7972 is depicted below.
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Caption: Workflow for the discovery and validation of MS7972.

Specificity and Comparison with Alternatives
A critical consideration for any chemical probe is its specificity. While MS7972 was identified as

a binder of the CBP bromodomain, the original publication does not provide a broad selectivity

profile against other bromodomain-containing proteins or other protein families. This lack of

comprehensive off-target screening data is a significant limitation. The bromodomain family is
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large and structurally related, and cross-reactivity is a common challenge for inhibitors targeting

the acetyl-lysine binding pocket.

Since the discovery of MS7972, a number of other small molecule inhibitors targeting the

CBP/p300 bromodomains have been developed, some with significantly higher potency and

better-defined selectivity profiles. Researchers considering using MS7972 should be aware of

these alternatives and the potential for off-target effects with MS7972. For applications

requiring high specificity, it is advisable to either perform comprehensive selectivity profiling of

MS7972 or consider more recently developed and better-characterized inhibitors.

In summary, MS7972 serves as an early-generation chemical tool for studying the p53-CBP

interaction. Its moderate potency and the limited public data on its selectivity warrant careful

consideration and suggest that for many applications, more modern and thoroughly

characterized inhibitors of the CBP/p300 bromodomains may be more suitable.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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